REACTION_SMILES
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[OH2:43].[OH:36][C:37]([C:38]([F:39])([F:40])[F:41])=[O:42].[S:1]([NH2:2])([O:3][CH2:4][CH:5]1[O:6][CH:7]([n:15]2[c:16]3[n:17][cH:18][n:19][c:20]([NH:24][CH:25]4[CH2:26][CH2:27][c:28]5[cH:29][cH:30][cH:31][cH:32][c:33]54)[c:21]3[n:22][cH:23]2)[CH:8]2[O:9][C:10]([CH3:13])([CH3:14])[O:11][CH:12]12)(=[O:34])=[O:35]>>[S:1]([NH2:2])([O:3][CH2:4][CH:5]1[O:6][CH:7]([n:15]2[c:16]3[n:17][cH:18][n:19][c:20]([NH:24][CH:25]4[CH2:26][CH2:27][c:28]5[cH:29][cH:30][cH:31][cH:32][c:33]54)[c:21]3[n:22][cH:23]2)[CH:8]([OH:9])[CH:12]1[OH:11])(=[O:34])=[O:35]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OC2C(COS(N)(=O)=O)OC(n3cnc4c(NC5CCc6ccccc65)ncnc43)C2O1
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Name
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NS(=O)(=O)OCC1OC(n2cnc3c(NC4CCc5ccccc54)ncnc32)C(O)C1O
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Type
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product
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Smiles
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NS(=O)(=O)OCC1OC(n2cnc3c(NC4CCc5ccccc54)ncnc32)C(O)C1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |